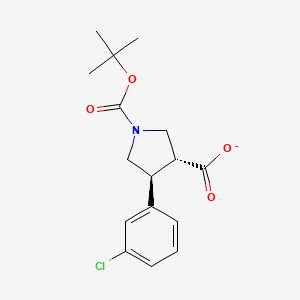

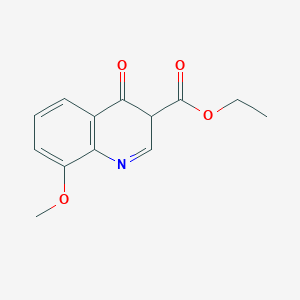

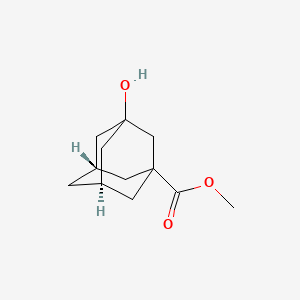

Benzoic acid, 2,4-dihydroxy-6-(3E,5E)-3,5-nonadien-1-yl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SHP2-IN-29 is a potent inhibitor of Src Homology 2 Domain-Containing Phosphatase 2 (SHP2), a protein tyrosine phosphatase widely expressed in various cell types. SHP2 plays a crucial role in different cellular processes, such as cell proliferation, differentiation, and survival. Aberrant activation of SHP2 has been implicated in multiple human cancers, making it a promising therapeutic target .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of SHP2-IN-29 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods: Industrial production methods for SHP2-IN-29 are not extensively documented. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified under controlled laboratory conditions .

Análisis De Reacciones Químicas

Types of Reactions: SHP2-IN-29 undergoes various chemical reactions, including inhibition of protein tyrosine phosphatases such as PTP1B and TCPTP. The compound exhibits inhibitory activity with IC50 values of 4.27 μM and 4.74 μM, respectively .

Common Reagents and Conditions: Common reagents used in the preparation and reactions of SHP2-IN-29 include DMSO, polyethylene glycol (PEG300), and Tween 80. These reagents are used to prepare stock solutions and in vivo formulations .

Major Products Formed: The major products formed from the reactions involving SHP2-IN-29 are primarily related to its inhibitory activity against SHP2 and other protein tyrosine phosphatases .

Aplicaciones Científicas De Investigación

SHP2-IN-29 has several scientific research applications, particularly in the fields of cancer therapy and immune modulation. It has shown promise in overcoming resistance to kinase inhibitors and immune checkpoint therapies by hindering the activation of compensatory signaling pathways . Additionally, SHP2-IN-29 is used in studies to understand the role of SHP2 in various cellular processes and its implications in different types of cancers .

Mecanismo De Acción

SHP2-IN-29 exerts its effects by inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways. SHP2 modulates diverse cell signaling events that control metabolism, cell growth, differentiation, cell migration, transcription, and oncogenic transformation. It interacts with molecules in the cell and regulates key signaling events, including RAS/ERK, PI3K/AKT, JAK/STAT, and PD-1 pathways . By inhibiting SHP2, SHP2-IN-29 disrupts these pathways, leading to reduced cell proliferation and survival in cancer cells .

Comparación Con Compuestos Similares

SHP2-IN-29 is compared with other SHP2 inhibitors, such as furanylbenzamide inhibitors and allosteric inhibitors currently in clinical trials. These inhibitors target SHP2 and exhibit varying degrees of efficacy against wild-type and oncogenic SHP2 variants . SHP2-IN-29 is unique in its potent inhibitory activity and its ability to overcome resistance to other therapies .

List of Similar Compounds:- Furanylbenzamide inhibitors

- Allosteric SHP2 inhibitors

- PROTAC-based SHP2 degraders

Propiedades

Fórmula molecular |

C16H20O4 |

|---|---|

Peso molecular |

276.33 g/mol |

Nombre IUPAC |

2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]benzoic acid |

InChI |

InChI=1S/C16H20O4/c1-2-3-4-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20/h4-7,10-11,17-18H,2-3,8-9H2,1H3,(H,19,20)/b5-4+,7-6+ |

Clave InChI |

KTMVZSURHPMBJF-YTXTXJHMSA-N |

SMILES isomérico |

CCC/C=C/C=C/CCC1=C(C(=CC(=C1)O)O)C(=O)O |

SMILES canónico |

CCCC=CC=CCCC1=C(C(=CC(=C1)O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134848.png)

![1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide](/img/structure/B15134854.png)

![2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134869.png)

![(3-hydroxyazetidin-1-yl)-[(1S,2S)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15134874.png)

![(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B15134877.png)